![molecular formula C22H30N2O2 B13830151 1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspidospermine is an indole alkaloid isolated from plants in the genus Aspidosperma . This compound has garnered significant interest due to its structural similarity to many bioactive molecules and its potential therapeutic applications . Aspidospermine has been a popular target for total synthesis, showcasing various synthetic strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspidospermine can be synthesized through several methods. One notable approach involves the Fischer indole synthesis, which is widely used for constructing indole rings . Another method includes a cascade reaction strategy, where a Suzuki-Miyaura cross-coupling provides access to a 2-vinyl indole that undergoes a Diels-Alder cascade reaction with butyn-2-one to deliver a pyrroloindoline intermediate . This intermediate undergoes amidation, reduction, skeletal rearrangement, and intramolecular Michael addition to form aspidospermine .
Industrial Production Methods: Industrial production methods for aspidospermine are not extensively documented. the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling-up processes.
Chemical Reactions Analysis
Types of Reactions: Aspidospermine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of aspidospermine include acryloyl chloride, hydride reagents, and bases for amidation and reduction reactions . The Diels-Alder reaction is also a crucial step in the synthesis process .
Major Products Formed: The major products formed from these reactions include various derivatives of aspidospermine, which can be further explored for their biological activities .
Scientific Research Applications
Aspidospermine has a wide range of scientific research applications. It has been studied for its cytotoxic and genotoxic effects, particularly in combating parasites such as Plasmodium, Leishmania, and Trypanosoma . Additionally, aspidospermine has shown potential in treating diseases like malaria, dysentery, and leishmaniasis . Its unique structure makes it a valuable compound for medicinal chemistry and organic synthesis research .
Mechanism of Action
Aspidospermine exerts its effects through various molecular targets and pathways. It has been shown to induce oxidative stress and an unfolded protein response (UPR) in human HepG2 cells . The compound modulates the expression of genes involved in xenobiotic metabolism, oxidative stress, cell cycle, and apoptosis . At higher concentrations, aspidospermine increases the expression of genes related to endoplasmic reticulum stress and oxidative stress .
Comparison with Similar Compounds
Aspidospermine is part of a broader class of indole alkaloids, which includes compounds like quebrachamine, rhazinilam, and various derivatives . These compounds share structural similarities but differ in their biological activities and therapeutic potential . Aspidospermine’s unique structure and biological properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H30N2O2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-[(1R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone |
InChI |
InChI=1S/C22H30N2O2/c1-4-21-10-6-13-23-14-12-22(20(21)23)16-7-5-8-17(26-3)19(16)24(15(2)25)18(22)9-11-21/h5,7-8,18,20H,4,6,9-14H2,1-3H3/t18?,20-,21-,22-/m1/s1 |
InChI Key |
ARQOGCYMPUOVHK-BADLGMOZSA-N |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


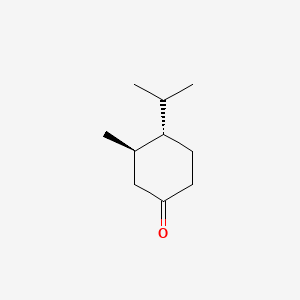
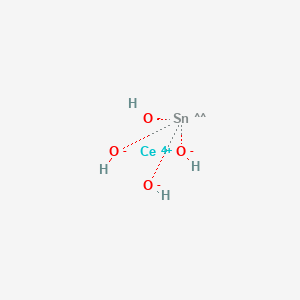
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
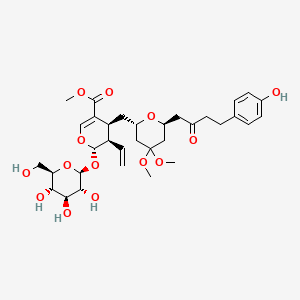

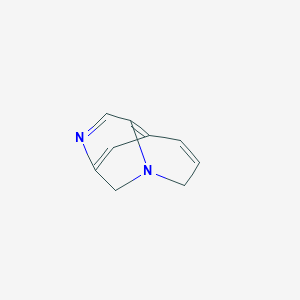
![[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B13830094.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
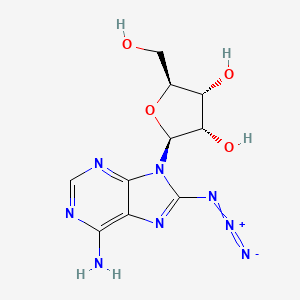
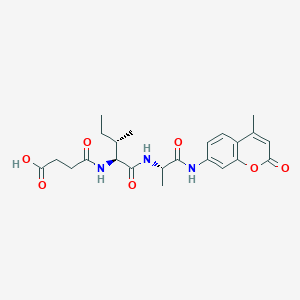
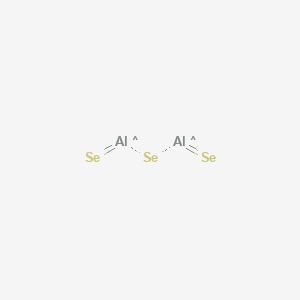
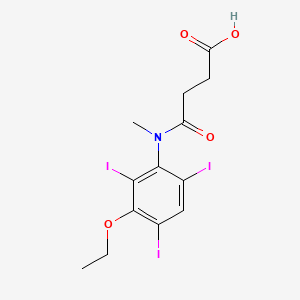
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
